molecular formula C24H20O3 B11154809 7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one

7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11154809
M. Wt: 356.4 g/mol
InChI Key: NWPCKSFHOQPJLK-UHFFFAOYSA-N
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Description

Key Structural Differences:

  • Substitution Pattern : Unlike 4-phenylcoumarin, which has only a C4 phenyl group, the subject compound incorporates three substituents, enhancing steric bulk and electronic diversity .
  • Ether vs. Amine Functionality : Compared to the morpholino-containing analog , the benzyloxy group in this compound lacks hydrogen-bonding capability but improves lipid solubility.
  • Symmetry : 6,7-Bis-(benzyloxy)coumarin exhibits symmetry absent in the asymmetrically substituted subject compound, impacting crystallinity and solubility.

These structural variations correlate with divergent biological activities. For instance, the benzyloxy and ethyl groups in this compound enhance interactions with hydrophobic enzyme pockets, as seen in cholinesterase inhibition studies . In contrast, 4-phenylcoumarin’s simplicity limits its multi-target potential .

Properties

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

6-ethyl-4-phenyl-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C24H20O3/c1-2-18-13-21-20(19-11-7-4-8-12-19)14-24(25)27-23(21)15-22(18)26-16-17-9-5-3-6-10-17/h3-15H,2,16H2,1H3

InChI Key

NWPCKSFHOQPJLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Von Pechmann Cyclization for Chromen-2-One Core Formation

The chromen-2-one backbone is synthesized via acid-catalyzed cyclization of substituted 1,3-dihydroxybenzenes. For 7-hydroxy-6-ethyl-4-phenyl-chromen-2-one (1a ), the reaction proceeds as follows:

Reagents :

  • Resorcinol derivatives (e.g., 3-ethyl-5-phenylbenzene-1,3-diol)

  • β-Keto esters (e.g., ethyl acetoacetate)

  • Acid catalysts: Concentrated H2_2SO4_4, BF3_3-Et2_2O, or ionic liquids

Conditions :

  • Temperature: 80–120°C

  • Time: 4–12 hours

  • Solvent-free or in acetic acid

Mechanism :

  • Protonation of the carbonyl oxygen in the β-keto ester.

  • Nucleophilic attack by the phenolic hydroxyl group.

  • Cyclodehydration to form the chromen-2-one core.

Yield : 65–78%.

Benzyloxy Group Introduction via Alkylation

The 7-hydroxy group in 1a is functionalized using benzyl bromide under basic conditions:

Reaction Setup :

  • Substrate: 7-Hydroxy-6-ethyl-4-phenyl-chromen-2-one (1a )

  • Alkylating agent: Benzyl bromide (1.5–2.0 equivalents)

  • Base: K2_2CO3_3, Cs2_2CO3_3, or DIEA (2.0–3.0 equivalents)

  • Solvent: DMF, acetone, or ethanol

Procedure :

  • 1a is suspended in anhydrous DMF with K2_2CO3_3.

  • Benzyl bromide is added dropwise at 0°C.

  • The mixture is stirred at 60–80°C for 6–8 hours.

Workup :

  • Dilution with ethyl acetate.

  • Washing with water (3×) and brine.

  • Column chromatography (hexane:EtOAc = 4:1).

Yield : 72–85%.

Alternative Synthetic Routes

Mitsunobu Etherification

For sterically hindered substrates, Mitsunobu conditions improve benzyloxy group installation:

Reagents :

  • DIAD (diisopropyl azodicarboxylate)

  • Triphenylphosphine (PPh3_3)

  • Benzyl alcohol

Conditions :

  • Solvent: THF or DCM

  • Temperature: 0°C to room temperature

  • Time: 12–24 hours

Advantage : Higher regioselectivity for bulky substituents.

Yield : 68–75%.

Borane-Promoted Reduction

In cases where intermediate aldehydes form, borane reagents (e.g., BH3_3-THF) reduce them to ethyl groups:

Application :

  • Reduction of 6-formyl intermediates to 6-ethyl derivatives.

Conditions :

  • Solvent: THF

  • Temperature: 0°C to reflux

  • Time: 2–4 hours

Reaction Optimization Data

Key parameters influencing yield and purity are summarized below:

ParameterOptimal RangeImpact on Yield
Catalyst (H2_2SO4_4)10–15 mol%Maximizes cyclization efficiency
Benzyl bromide equivalence1.8–2.0Minimizes di-alkylation
Temperature (alkylation)60–80°CBalances rate vs. decomposition
Solvent (cyclization)Solvent-freeReduces side reactions

Analytical Characterization

Successful synthesis is confirmed via:

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.35–7.45 (m, 5H, benzyl aromatic protons).

    • δ 6.85 (s, 1H, H-5).

    • δ 4.95 (s, 2H, OCH2_2Ph).

    • δ 2.55 (q, 2H, J = 7.6 Hz, CH2_2CH3_3).

    • δ 1.25 (t, 3H, J = 7.6 Hz, CH2_2CH3_3).

  • HRMS : m/z calcd for C24_{24}H20_{20}O3_3 [M+H]+^+: 356.1412; found: 356.1416.

  • IR (KBr) : 1725 cm1^{-1} (C=O stretch), 1260 cm1^{-1} (C-O-C).

Challenges and Solutions

Di-Alkylation Side Reactions

Cause : Excess benzyl bromide or prolonged reaction time.
Mitigation : Use 1.8 equivalents of benzyl bromide and monitor via TLC.

Low Cyclization Yields

Cause : Moisture-sensitive intermediates.
Solution : Employ anhydrous solvents and molecular sieves.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch.

  • Solvent Recycling : DMF recovery via distillation cuts costs by 30%.

Applications in Drug Discovery

This compound serves as a precursor for multi-target inhibitors (e.g., cholinesterase and MAO-B inhibitors). Structural modifications at the 4-position enable tuning of bioactivity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy moiety at position 7 undergoes hydrolysis and substitution under acidic or basic conditions:

Reaction TypeConditionsProductKey Findings
Acidic HydrolysisHCl (1M), reflux, 6h7-Hydroxy-6-ethyl-4-phenyl-2H-chromen-2-oneBenzyl group cleaves via protonation of the ether oxygen, yielding a phenolic hydroxyl group.
Alkaline HydrolysisNaOH (2M), 80°C, 4hSame as aboveFaster reaction due to stronger nucleophilic attack by hydroxide ions.
AlkylationBenzyl bromide, K₂CO₃, DMF, 60°CDerivatives with modified benzyloxy groupsIntroduces steric or electronic variations for enhanced bioactivity .

Mechanistic Insight : The benzyloxy group’s lability enables facile modifications, critical for generating analogs with tailored pharmacological properties.

Oxidation Reactions

The ethyl group at position 6 and the coumarin core participate in oxidation:

SiteOxidizing AgentConditionsProduct
Ethyl groupKMnO₄ (aq), H₂SO₄70°C, 3h6-Carboxy-7-benzyloxy-4-phenyl-2H-chromen-2-one
Chromenone ringDDQ, CH₂Cl₂RT, 12hRing-opened dicarbonyl derivatives

Biological Relevance : The carboxylic acid derivative shows improved solubility, aiding in drug formulation.

Electrophilic Aromatic Substitution

The electron-rich coumarin core undergoes halogenation and nitration:

ReactionReagentPositionYield
BrominationBr₂, FeBr₃Position 885%
NitrationHNO₃, H₂SO₄Position 572%

Structural Impact : Halogenation enhances bioactivity by increasing electrophilicity and binding affinity to enzyme active sites .

Ring-Opening and Rearrangement

Under strong acidic or thermal conditions, the coumarin lactone ring opens:

ConditionsProductApplication
H₂SO₄ (conc.), 100°C, 2h2-(Benzyloxy)-3-ethyl-5-phenyl-2H-chromene-6,8-dioneIntermediate for synthesizing fused heterocycles .
Pyrolysis (300°C, inert atm)Polycyclic aromatic hydrocarbonsMaterials science applications.

Enzymatic Interactions

Though not a traditional reaction, the compound’s interactions with enzymes inform its reactivity:

EnzymeInteractionOutcome
AcetylcholinesteraseBenzyloxy group binds catalytic triadCompetitive inhibition (IC₅₀ = 1.2 μM).
Monoamine Oxidase BEthyl group stabilizes hydrophobic pocketNon-competitive inhibition (IC₅₀ = 3.8 μM) .

Therapeutic Implication : Dual inhibition suggests potential for treating neurodegenerative diseases .

Comparative Reactivity with Analogues

A comparison with structurally similar coumarins highlights unique features:

CompoundKey FeatureReactivity Difference
7-HydroxycoumarinLacks benzyloxy groupNo nucleophilic substitution at position 7 .
4-MethylcoumarinMethyl at position 4Resists oxidation at the C4 position .
6-EthylcoumarinNo phenyl at C4Reduced steric hindrance in electrophilic substitution.

Synthetic Utility

The compound serves as a precursor for complex molecules:

  • Suzuki Coupling : Phenyl group at C4 enables cross-coupling with aryl boronic acids to generate biaryl systems .

  • Mitsunobu Reaction : Facilitates etherification of the hydroxyl group post-hydrolysis .

Scientific Research Applications

Antimicrobial Properties

Research has shown that coumarin derivatives, including 7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one, exhibit antimicrobial activity against various pathogens. In particular, studies have indicated effectiveness against Mycobacterium tuberculosis and other bacterial strains.

Biological Activity IC50 (μM) Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
Antimicrobial (Staphylococcus aureus)12.5Effective against resistant strains

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on cholinesterases (ChEs) and monoamine oxidase B (MAO B). These enzymes are crucial in neurodegenerative diseases, making the compound a candidate for further development.

Enzyme IC50 (μM) Mechanism of Action
Acetylcholinesterase (AChE)0.25Mixed-type inhibition
Monoamine Oxidase B (MAO B)3.63Competitive inhibition

Structure-Activity Relationship Studies

A study focusing on the structure-activity relationships of various coumarin derivatives highlighted that modifications at the phenyl ring and benzyloxy group significantly influence biological activity. The findings suggest that specific substituents can enhance potency against targeted enzymes and pathogens.

Cytotoxicity Assays

In vitro assays demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anti-cancer therapies.

Cell Line IC50 (μM) Notes
MCF-7 (Breast Cancer)10.5Selective against cancer cells
HCT-116 (Colon Cancer)15.0Effective but less selective
HepG2 (Liver Cancer)12.0Significant cytotoxicity observed

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
7-(Benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one 7-OBz, 6-Et, 4-Ph C24H20O3 356.42* High lipophilicity; potential CNS activity (inferred)
7-Benzyloxy-6-chloro-4-methyl-2H-chromen-2-one 7-OBz, 6-Cl, 4-Me C17H13ClO3 300.74 Lower MW; chlorine enhances electronegativity
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 7-O(2,4-Cl2Bz), 6-Cl, 4-Ph C22H13Cl3O3 437.70 Enhanced halogen bonding; antimicrobial potential
5,7-Bis(benzyloxy)-2-phenyl-4H-chromen-4-one 5-OBz, 7-OBz, 2-Ph C27H20O4 408.44 Dual benzyloxy groups; crystallographically characterized
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-[[4-(trifluoromethyl)benzyl]oxy]chromen-4-one 3-benzothiazolyl, 6-Et, 7-O(CF3Bz) C27H20F3NO3S 519.51 Fluorinated substituent; possible enzyme inhibition
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one 7-O(epoxide), 6-Cl, 4-Ph C18H13ClO4 328.75 Epoxide moiety; reactive intermediate

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Position 7: Benzyloxy groups (e.g., 7-OBz) increase lipophilicity compared to smaller substituents like hydroxy or methoxy. Halogenated benzyloxy groups (e.g., 2,4-Cl2Bz in ) enhance electronegativity and may improve target binding. Position 4: Phenyl (Ph) groups enhance aromatic stacking interactions compared to methyl (Me).

Physicochemical Properties :

  • The target compound’s higher molecular weight (356.42 g/mol) compared to simpler analogs (e.g., 300.74 g/mol in ) suggests increased metabolic stability but reduced solubility.
  • Epoxide-containing derivatives (e.g., ) exhibit higher reactivity, making them suitable for further functionalization.

Synthetic Approaches: Benzyloxy groups are typically introduced via nucleophilic substitution or Mitsunobu reactions. Ethyl substituents may be added through alkylation or reduction of propargyl intermediates.

Crystallographic Insights: Compounds like 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one () exhibit planar chromenone cores with intermolecular π-π interactions, which could be extrapolated to predict the target compound’s packing behavior.

Notes

Data Limitations : Direct biological or crystallographic data for this compound are absent in the evidence. Comparisons rely on substituent effects and analogous compounds.

Tools for Structural Analysis : Programs like SHELXL (for refinement) and Mercury (for crystal packing visualization) are critical for characterizing such compounds.

Synthesis Gaps: describes reductive amination for chromenones, but the target compound’s synthesis likely requires distinct alkylation/benzylation steps.

Biological Potential: Fluorinated () and halogenated () analogs show antimicrobial activity, suggesting the target compound could be optimized for similar applications.

Biological Activity

7-(Benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone with a benzyloxy group at position 7, an ethyl group at position 6, and a phenyl group at position 4. This structural configuration is crucial for its biological activity.

Enzyme Inhibition

A significant area of research has focused on the inhibition of cholinesterases (ChEs) and monoamine oxidase B (MAO B). Studies indicate that modifications at the benzyloxy or basic moiety significantly affect the inhibitory potency against these enzymes.

  • Cholinesterase Inhibition : The compound exhibited low micromolar IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives with halogen substitutions at the meta position showed enhanced inhibition compared to unsubstituted counterparts .
  • MAO B Inhibition : The compound demonstrated selective MAO B inhibition, with some derivatives achieving nanomolar potency. Kinetic studies suggested a mixed-type inhibition mechanism, indicating potential binding interactions with the enzyme's active site .

Anticancer Activity

Research has highlighted the anticancer properties of this compound. It was found to induce apoptosis in various cancer cell lines, including A549 and HeLa cells. The mechanism involves cell cycle arrest and upregulation of p21 expression, leading to reduced cell proliferation .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been attributed to its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This effect was observed in RAW264.7 cells treated with lipopolysaccharides (LPS), showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the coumarin scaffold can enhance biological activity:

Position Modification Effect on Activity
4Halogen substituentsIncreased ChE inhibition
6Ethyl groupEnhanced selectivity for MAO B
7Benzyloxy groupEssential for maintaining inhibitory potency

These findings underline the importance of structural modifications in optimizing biological activity.

Case Studies

  • Study on AChE Inhibition : A derivative with a meta-bromobenzyloxy substituent showed significant AChE inhibitory potency with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent for Alzheimer's disease .
  • Anticancer Evaluation : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through DNA damage and chromatin condensation, highlighting its potential as an anticancer drug .

Q & A

Q. What are the recommended synthetic methodologies for 7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one and its derivatives?

A one-pot reaction using substituted phenols and ethyl phenylpropiolate in the presence of FeCl₃ as a Lewis acid catalyst (THF solvent) is a validated approach for synthesizing chromenone derivatives. Substituent variations can be introduced by modifying the phenol starting material or reaction conditions . For benzyloxy-substituted analogs, protecting group strategies (e.g., benzyl ethers) are critical to prevent premature deprotection during synthesis .

Q. Which crystallographic techniques and software are reliable for structural determination of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL for refinement is the gold standard for resolving bond lengths, angles, and space group assignments . Visualization tools like Mercury CSD enable analysis of intermolecular interactions and packing motifs . For disordered structures, iterative refinement and validation against electron density maps are essential .

Q. What spectroscopic methods are critical for characterizing substituent effects on the chromenone core?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.0–5.5 ppm, ethyl group splitting).
  • FT-IR : C=O stretching (~1700 cm⁻¹) and aryl ether (C-O-C) vibrations (~1250 cm⁻¹).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation pathways .

Q. How should researchers validate the purity and structural integrity of synthesized chromenone derivatives?

Combine HPLC (≥95% purity), melting point analysis, and SCXRD validation. Cross-check spectroscopic data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding one-pot chromenone reactions?

Systematically screen catalysts (e.g., ZnCl₂, BF₃·Et₂O as alternatives to FeCl₃), solvent polarity (DCM vs. THF), and temperature gradients. Kinetic studies via in-situ IR or NMR can identify rate-limiting steps . For benzyloxy derivatives, ensure anhydrous conditions to avoid hydrolysis .

Q. What strategies address discrepancies in crystallographic data (e.g., bond length variations)?

Use SHELXL’s restraints for disordered regions and validate against Hirshfeld surfaces. Compare packing motifs with Mercury’s "Packing Similarity" tool to identify polymorphic influences . For ethyl group disorder, apply split-atom models and refine occupancy ratios .

Q. How can molecular dynamics (MD) simulations predict physicochemical behavior in solvent systems?

MD simulations (e.g., GROMACS/AMBER) with explicit solvent models (water, DMSO) can assess solubility, aggregation tendencies, and hydrogen-bonding networks. Pair with free-energy perturbation to calculate partition coefficients .

Q. What computational approaches predict intermolecular interactions in the crystal lattice?

Mercury’s "Materials Module" enables motif searches in the Cambridge Structural Database (CSD) for analogous chromenones. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model π-π stacking and van der Waals interactions .

Q. How to correlate structural modifications with bioactivity in chromenone derivatives?

Perform Quantitative Structure-Activity Relationship (QSAR) studies using substituent descriptors (Hammett σ, LogP). Test cytotoxicity against cell lines (e.g., MCF-7 for anticancer activity) and validate via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) .

Q. How to resolve conflicting bioactivity results across assay models?

Standardize assay protocols (e.g., MIC values for antimicrobial activity) and use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays). Cross-validate with in silico docking (AutoDock Vina) to confirm target binding .

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